

# In Vivo Lifespan & Tumor Incidence Data (Mouse Study)

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**Compound Focus:** Epitalon (TFA)

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Study Model & Design

Key Lifespan Findings

Other Relevant Biomarkers

Source

| **Model:** Female Swiss-derived SHR mice [1] **Dosing:** 1.0 µg/mouse (~30-40 µg/kg), subcutaneously for 5 days/month, starting at 3 months of age until natural death [1] | • **No change in mean life span** [1] • **Increased maximum life span by 12.3%** [1] • **Increased life span of the last 10% of survivors by 13.3%** (P<0.01) [1] | • **Slowed** age-related switch-off of estrous function [1] • **Decreased** frequency of chromosome aberrations in bone marrow cells by 17.1% (P<0.05) [1] • **6-fold inhibition** of leukemia development; no effect on total spontaneous tumor incidence [1] | [1] |

## Detailed Experimental Protocol

For researchers looking to understand or replicate the methodology, here is a detailed breakdown of the key in vivo study.

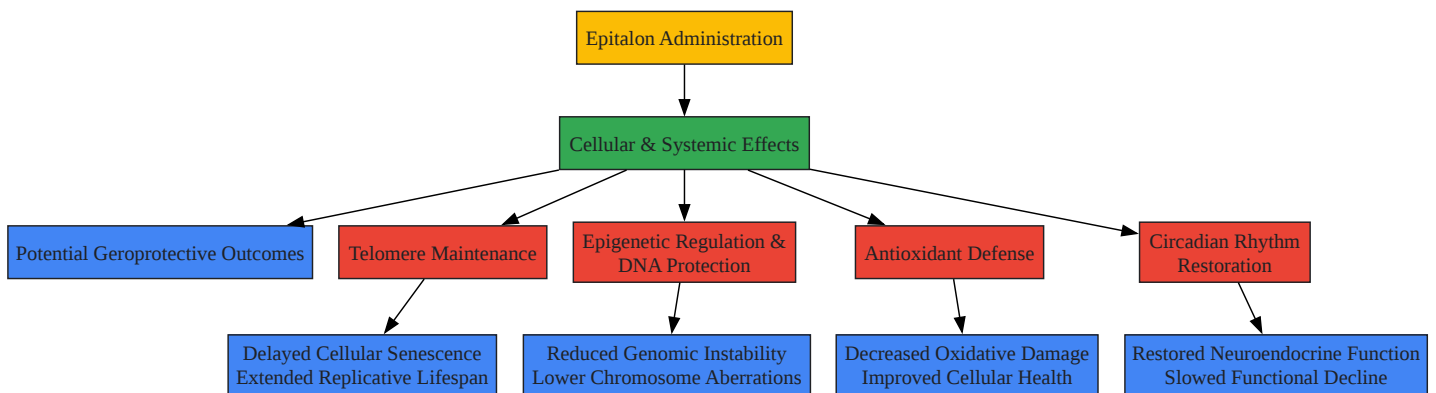
- **Animal Model:** Female outbred Swiss-derived SHR mice (n=54 per group) [1].
- **Test Substance:** Epitalon (Ala-Glu-Asp-Gly) tetrapeptide, dissolved in 0.1 ml of normal saline. The control group received 0.1 ml of saline only [1].
- **Dosing and Administration:**
  - **Route:** Subcutaneous injection [1].
  - **Dose:** 1.0 µg/mouse (approximately 30-40 µg/kg) [1].
  - **Regimen:** Injected for 5 consecutive days every month, starting from 3 months of age until natural death [1].

• **Key Measurements:**

- **Lifespan:** Mean, maximum, and the survival time of the last 10% of mice were recorded [1].
- **Biomarkers of Aging:** Estrous function was monitored, and chromosome aberrations in bone marrow cells were analyzed [1].
- **Tumor Incidence:** Spontaneous tumor development was tracked, with a specific noted effect on leukemia [1].
- **General Health:** Food consumption and body weight were monitored and showed no significant differences between groups [1].

## Mechanisms of Action Underpinning Lifespan Effects

The observed in vivo effects are supported by research into Epitalon's cellular mechanisms. The following diagram illustrates its multi-pathway mode of action, which contributes to its potential geroprotective effects.



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The diagram above shows how the multiple mechanisms contribute to the potential outcomes observed in studies:

- **Telomere Maintenance:** A 2025 study demonstrated that Epitalon extends telomere length in normal human cells by upregulating **hTERT mRNA expression and telomerase enzyme activity** [2] [3].

- **DNA Protection:** The reduction of chromosome aberrations seen in the mouse study [1] is consistent with findings that Epitalon can enhance DNA repair and reduce mutation load, partly through potential epigenetic modulation [4].
- **Antioxidant Effects:** Studies, including one on mouse oocytes, show Epitalon reduces intracellular reactive oxygen species (ROS) and protects against oxidative damage, supporting cellular health [5].
- **Circadian Regulation:** Research indicates Epitalon stimulates melatonin synthesis and can restore circadian rhythms, which are often dysregulated with age [6] [4].

## Critical Analysis & Limitations for Researchers

When evaluating these findings, it is crucial to consider the following limitations:

- **Limited Independent Replication:** The most cited long-term in vivo studies are from a specific research group. Independent validation in other laboratories is essential to confirm these results [1] [7].
- **Lack of Human Data:** The evidence for lifespan extension comes entirely from animal models. The translational potential for human longevity remains speculative and is not supported by large-scale clinical trials [4] [8].
- **Mechanistic Gaps:** While several mechanisms have been proposed, the precise molecular targets and pathways, such as the exact nature of its interaction with chromatin, are not fully elucidated and require further investigation [6] [4].
- **Cancer Consideration:** Although the mouse study showed a reduction in leukemia, the ability of Epitalon to activate telomerase and the Alternative Lengthening of Telomeres (ALT) pathway in cancer cell lines warrants careful consideration of its long-term safety profile [2] [3].

## Conclusion

In summary, while Epitalon represents a fascinating multi-mechanism candidate in geroprotection, the current evidence base has significant gaps. The promising in vivo data needs robust independent validation, and its progression into a validated clinical intervention requires extensive further study.

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